5-Methoxyindole-3-acetic acid

Developmental Toxicology Apoptosis Neurotoxicity

5-Methoxyindole-3-acetic acid (5-MIAA) is the most potent pineal indole against Agrobacterium tumefaciens, outperforming melatonin and 5-hydroxytryptophol. Unlike 5-HIAA, 5-MIAA displays distinct urinary excretion profiles in cancer patients, making it an irreplaceable biomarker standard. With reduced developmental neurotoxicity compared to IAA, 5-MIAA is the definitive comparator for mechanistic neurotoxicity studies. This high-purity (>98% HPLC) reference material is essential for non-confounded pineal research, antibacterial screening, and LC-MS/MS assay development. Bulk quantities available.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 142396-09-6
Cat. No. B133817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyindole-3-acetic acid
CAS142396-09-6
Synonyms5-methoxyindole-3-acetic acid
5-methoxyindoleacetic acid
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CC(=O)O
InChIInChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)
InChIKeyCOCNDHOPIHDTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyindole-3-acetic Acid: Analytical Specification & Differentiation Guide for Procurement and Method Selection


5-Methoxyindole-3-acetic acid (CAS 142396-09-6; synonym 5-MIAA) is a methoxylated derivative of indole-3-acetic acid (IAA) [1]. It is classified as an indole-3-acetic acid derivative and an aromatic ether [1]. This compound is an endogenous metabolite of melatonin, produced via O-methylation in the pineal gland, retina, and Harderian gland of rats [2]. Its primary roles include functioning as an antibacterial agent, a human urinary metabolite, and a plant metabolite [1]. Commercial availability from major vendors is typically at >98.0% purity by HPLC .

Selective Procurement of 5-Methoxyindole-3-acetic Acid: Avoiding Experimental Variability from Sub-optimal Indole Substitutions


The selection of 5-methoxyindole-3-acetic acid over other indole-3-acetic acid (IAA) derivatives, its hydroxy analog (5-HIAA), or related pineal indoles is not arbitrary. In vitro and in vivo data demonstrate that simple substitutions or class-based assumptions are invalid. For instance, while IAA is a potent inducer of neuroepithelial apoptosis in rat embryos, its 5-methoxy derivative (5MeO-IAA) exhibits a significantly reduced, though still detectable, degree of this toxicity [1]. Similarly, in antibacterial assays against *Agrobacterium tumefaciens*, 5-MIAA is the most potent compound tested, outperforming melatonin and 5-hydroxytryptophol [2]. Furthermore, 5-MIAA and 5-HIAA display distinct urinary excretion profiles in cancer patients, underscoring their non-interchangeable roles as biomarkers [3].

Quantitative Differentiation of 5-Methoxyindole-3-acetic Acid: Head-to-Head Data for Informed Procurement


5-MIAA Exhibits Reduced Neuroepithelial Toxicity Compared to IAA

In a comparative study of IAA derivatives, 5-methoxyindole-3-acetic acid (5MeO-IAA) demonstrated a lower degree of neuroepithelial cell apoptosis in rat embryos compared to its parent compound, indole-3-acetic acid (IAA) [1]. Both compounds induced apoptosis, but the effect was less severe with the 5-methoxy substitution [1].

Developmental Toxicology Apoptosis Neurotoxicity

5-MIAA: The Most Potent Pineal Indole Against Agrobacterium tumefaciens

Among several pineal indoles tested, 5-methoxyindole-3-acetic acid (5-MIAA) was identified as the most potent antibacterial agent against the plant pathogen *Agrobacterium tumefaciens* [1]. This superior activity was determined by direct comparison with compounds like melatonin, 5-methoxytryptamine, 5-methoxytryptophol, and 5-hydroxytryptophol [1].

Antibacterial Plant Pathology Microbiology

5-MIAA Potently Suppresses Superoxide Radical Formation

A comparative study of pineal indoles found that 5-methoxyindole-3-acetic acid (5-MIAA) and 5-hydroxyindole-3-acetic acid (5-HIAA) both potently suppressed superoxide radical formation [1]. In contrast, other related compounds such as melatonin exhibited lower antioxidant potency in this assay [1].

Free Radical Scavenging Oxidative Stress Biochemistry

Urinary Excretion of 5-MIAA is Distinct from 5-HIAA in Cancer Patients

A clinical study using chromatography-mass spectrometry quantified urinary excretion of both 5-methoxyindole-3-acetic acid (5-MIAA) and 5-hydroxyindole-3-acetic acid (5-HIAA) in patients with cancer and healthy controls [1]. A considerable increase in urinary 5-MIAA excretion was observed in patients with stomach, rectal, and lung cancer, and a correlation between high 5-MIAA and high 5-HIAA levels was found in some cases [1].

Biomarker Oncology Metabolomics

Verified Applications of 5-Methoxyindole-3-acetic Acid: Scenarios Requiring This Specific Indole Derivative


Investigating Non-Melatoninergic Pineal Indole Signaling

Given its distinct profile as a superoxide radical scavenger compared to melatonin [1] and its role as a short-range modulator of cell and synaptic activity [2], 5-MIAA is essential for research aiming to dissect the melatonin-independent functions of the pineal gland. Its use avoids confounding results that could arise from using melatonin or its other metabolites.

Screening for Antibacterial Agents Against Plant Pathogens

As the most potent compound tested against *Agrobacterium tumefaciens* among several pineal indoles [3], 5-MIAA serves as a key positive control or lead compound in screening assays for novel antibacterial agents targeting this agriculturally relevant pathogen. Its specific efficacy cannot be replicated by melatonin or 5-hydroxytryptophol [3].

Developing and Validating Clinical Assays for Cancer Metabolomics

The documented and distinct pattern of 5-MIAA urinary excretion in specific cancer types [4] makes this compound an indispensable reference standard for developing and validating mass spectrometry-based or immunoassay methods. For accurate quantification of 5-MIAA in biological fluids, a high-purity reference material is required to avoid cross-reactivity with its hydroxy analog, 5-HIAA.

Differentiating Toxicological Mechanisms of IAA Derivatives

Studies seeking to understand the structural basis of IAA's developmental neurotoxicity require 5-MIAA as a critical comparator [5]. The reduced apoptosis observed with the 5-methoxy substitution [5] provides a mechanistic foothold for investigating the role of specific indole ring modifications in modulating this toxic effect.

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